The compound can be sourced from various chemical suppliers and is typically synthesized in laboratory settings. It belongs to the class of thiophenes, which are five-membered heterocyclic compounds containing sulfur. The specific structure of 5-(2-Methoxyphenyl)thiophene-2-carbaldehyde allows it to participate in diverse chemical reactions, making it a valuable intermediate in organic synthesis.
The synthesis of 5-(2-Methoxyphenyl)thiophene-2-carbaldehyde generally involves several methods, with the most common being:
These methods yield moderate to excellent results, depending on the specific conditions employed.
The molecular structure of 5-(2-Methoxyphenyl)thiophene-2-carbaldehyde can be described as follows:
The canonical SMILES notation for this compound is COC1=CC=CC=C1C2=CN=C(S2)C=O
, which provides a linear representation of its structure suitable for computational modeling and database searches.
5-(2-Methoxyphenyl)thiophene-2-carbaldehyde can undergo various chemical reactions:
These reactions highlight the compound's versatility as a synthetic intermediate in organic chemistry.
The physical and chemical properties of 5-(2-Methoxyphenyl)thiophene-2-carbaldehyde include:
Property | Value |
---|---|
Molecular Formula | C11H9O2S |
Molecular Weight | 219.26 g/mol |
Melting Point | Not specified |
Boiling Point | Not specified |
Solubility | Soluble in organic solvents like ethanol and dichloromethane |
These properties indicate that the compound is likely to exhibit good solubility in organic solvents, which is beneficial for its application in synthetic processes.
5-(2-Methoxyphenyl)thiophene-2-carbaldehyde has several scientific applications:
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4